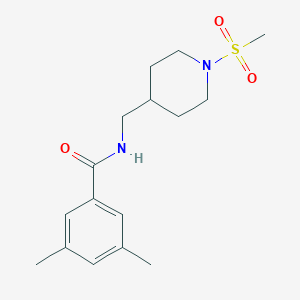

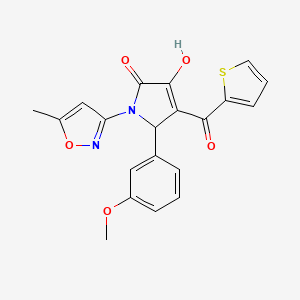

![molecular formula C19H21N3O4S2 B2497843 N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide CAS No. 717894-93-4](/img/structure/B2497843.png)

N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves the process of benzoylation, where specific benzoyl chlorides react with aminobenzothiazoles to form targeted compounds. In a study by Prabukanthan et al. (2020), N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (a related compound) was synthesized through benzoylation, highlighting a general approach that could be adapted for our compound of interest. This method provides a foundation for synthesizing benzothiazole derivatives with diverse functional groups (Prabukanthan, C. Raveendiran, G. Harichandran, P. Seenuvasakumaran, 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by single crystal X-ray diffraction studies. The study by Prabukanthan et al. demonstrated that such compounds crystallize in a triclinic system, revealing significant details about their molecular geometry and interactions. This analysis is crucial for understanding the physical and chemical properties of the compounds (Prabukanthan, C. Raveendiran, G. Harichandran, P. Seenuvasakumaran, 2020).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, contributing to their wide range of applications. The presence of functional groups, such as the sulfamoyl and methoxy groups, influences their reactivity and interactions with other molecules. For instance, the formation of N,N-bidentate directing groups in such compounds facilitates metal-catalyzed C-H bond functionalization reactions, as discussed by Al Mamari et al. (2019) (Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as their thermal stability and optical properties, are essential for their potential applications. The compound studied by Prabukanthan et al. was stable up to 160°C, and its optical properties were characterized by UV-NIR absorbance, indicating its utility in various domains (Prabukanthan, C. Raveendiran, G. Harichandran, P. Seenuvasakumaran, 2020).

Chemical Properties Analysis

The chemical properties, such as solubility, reactivity, and bioactivity of benzothiazole derivatives, are influenced by their molecular structure. The antibacterial and antifungal activities of these compounds, as demonstrated in the study by Prabukanthan et al., suggest their potential in developing new antimicrobial agents (Prabukanthan, C. Raveendiran, G. Harichandran, P. Seenuvasakumaran, 2020).

Scientific Research Applications

Antimicrobial Activity

N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide and its derivatives have been studied for their antimicrobial properties. A study by Desai et al. (2013) synthesized a series of related compounds and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal efficacy. These thiazole derivatives showed potential for therapeutic intervention in microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anti-Cancer Activity

Research by Kumbhare et al. (2014) explored isoxazole derivatives of related compounds for their cytotoxicity against various cancer cell lines. These compounds exhibited significant anti-cancer activity, particularly against the Colo205 cell line. The study also found that one of the compounds induced G2/M cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a small-molecule activator of p53, a protein that regulates cell proliferation and apoptosis (Kumbhare et al., 2014).

Synthesis and Molecular Docking Studies

In a study by Thumula et al. (2020), a series of N-arylbenzamides, including related compounds, were synthesized. These compounds exhibited significant cytotoxic potentials against various cancer cell lines. Moreover, molecular docking studies were employed to understand their binding mechanism against antibacterial targets, indicating the compounds' potential in cancer treatment (Thumula et al., 2020).

Structure-Activity Relationships

A study by Stec et al. (2011) investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound similar to this compound. This study provided insights into improving metabolic stability and efficacy of these inhibitors, which are important in cancer therapy (Stec et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide” is not known, benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which mediate inflammation and pain .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)15-9-10-16-17(12-15)27-19(20-16)21-18(23)13-7-6-8-14(11-13)26-3/h6-12H,4-5H2,1-3H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRSDDBQNHKXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

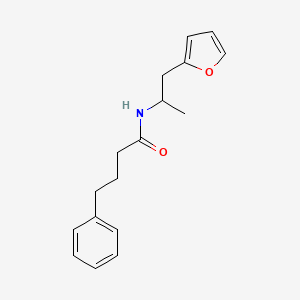

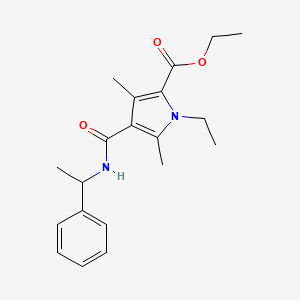

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)

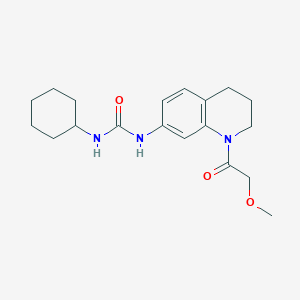

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)

![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)

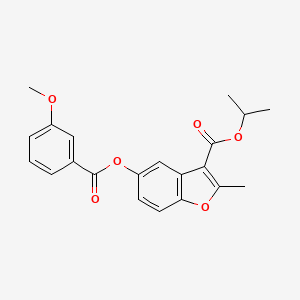

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)